N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of triazole-containing acetamides characterized by a 1,2,4-triazole core substituted with sulfur-linked acetamide moieties and aromatic groups. The structure features:
- A 3,5-bis(trifluoromethyl)phenyl group attached to the acetamide nitrogen, enhancing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl groups.
- A pyridin-3-yl group at the 5th position of the triazole, contributing to hydrogen bonding and solubility modulation.
This structural configuration is designed to optimize interactions with biological targets, particularly in inflammation and oncology research .
Properties
Molecular Formula |
C22H15F6N5O2S |
|---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H15F6N5O2S/c23-21(24,25)14-7-15(22(26,27)28)9-16(8-14)30-18(34)12-36-20-32-31-19(13-3-1-5-29-10-13)33(20)11-17-4-2-6-35-17/h1-10H,11-12H2,(H,30,34) |
InChI Key |
DOALOZXAHXCCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced via nucleophilic substitution reactions, often using halogenated precursors.
Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.
Final Assembly: The final step involves coupling the triazole derivative with the 3,5-bis(trifluoromethyl)phenyl group through a sulfanyl linkage, often using thiol-based reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings, particularly the pyridine and furan rings, can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents, organometallics, and strong bases or acids are often employed depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl groups, in particular, are known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site. The furan and pyridine rings contribute to the overall molecular stability and reactivity.
Comparison with Similar Compounds
Triazole Substituents
- Allyl vs. Furan-2-ylmethyl: Allyl groups (e.g., ) enhance synthetic flexibility but may reduce target specificity due to higher conformational freedom.
- Pyridin-3-yl vs. Pyridin-2-yl/4-yl : Pyridin-3-yl (target compound) offers a distinct hydrogen-bonding geometry compared to pyridin-2-yl (e.g., ) or pyridin-4-yl (e.g., ), influencing solubility and target engagement .
Phenyl Ring Modifications
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article synthesizes existing research on the compound's biological effects, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and potentially improve bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, in studies involving various cancer cell lines, the compound demonstrated potent cytotoxic effects. The mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell proliferation.
Table 1: Summary of Biological Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HepG2 (liver cancer) | 5.0 | Induction of apoptosis via STAT3 inhibition |
| B | A431 (skin cancer) | 3.2 | Inhibition of cell cycle progression |
| C | MCF7 (breast cancer) | 4.8 | Activation of pro-apoptotic genes |
The compound's biological activity can be attributed to several mechanisms:
- Inhibition of STAT3 Pathway : Studies have shown that treatment with the compound leads to a decrease in phosphorylated STAT3 levels, which is crucial for tumor growth and survival.
- Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : Research indicates that it can induce G1 phase arrest in cancer cells, leading to reduced proliferation.
Case Study 1: Hepatocellular Carcinoma
In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the role of HNF 4α in mediating these effects, as silencing this transcription factor abolished the observed anticancer activity.
Case Study 2: Skin Cancer
Another investigation focused on A431 cells revealed that the compound not only inhibited cell growth but also enhanced sensitivity to conventional chemotherapy agents. This suggests a potential role as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
